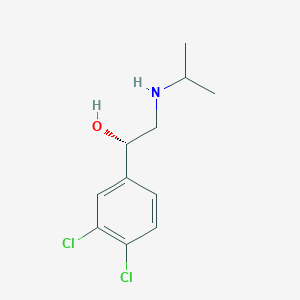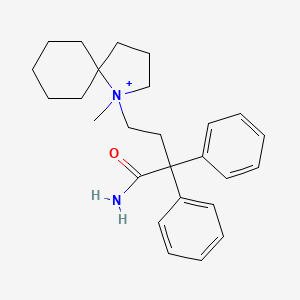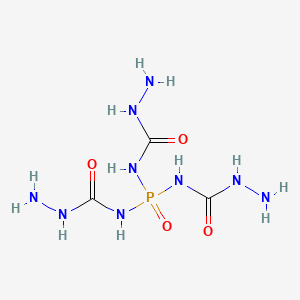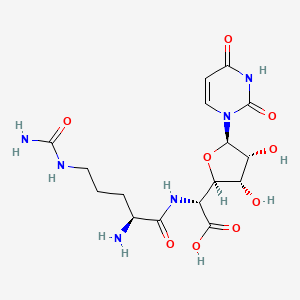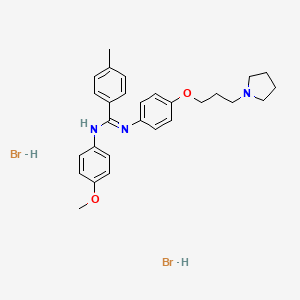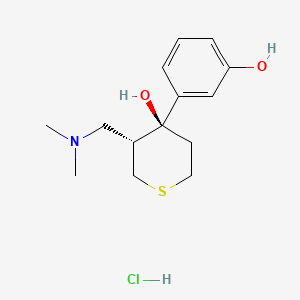
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(±)- is a complex organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(±)- typically involves multi-step organic reactions. The starting materials often include thiopyran derivatives and other organic reagents. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Controlled temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the volume of reactants.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Quality control: To ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Depending on the reaction, solvents like water, ethanol, or acetone may be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its effects on biological systems can be studied to understand its mechanism of action.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopyran derivatives: Other compounds in the thiopyran family.
Phenyl-substituted thiopyrans: Compounds with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both dimethylamino and hydroxyphenyl groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
119558-39-3 |
|---|---|
Molekularformel |
C14H22ClNO2S |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
(3R,4S)-3-[(dimethylamino)methyl]-4-(3-hydroxyphenyl)thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO2S.ClH/c1-15(2)9-12-10-18-7-6-14(12,17)11-4-3-5-13(16)8-11;/h3-5,8,12,16-17H,6-7,9-10H2,1-2H3;1H/t12-,14+;/m0./s1 |
InChI-Schlüssel |
LWGLPVQQSAZFCI-DSHXVJGRSA-N |
Isomerische SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC=C2)O)O.Cl |
Kanonische SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


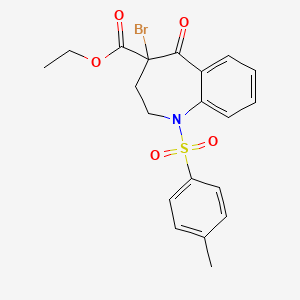
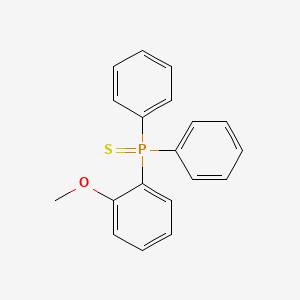
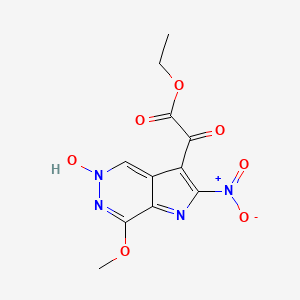
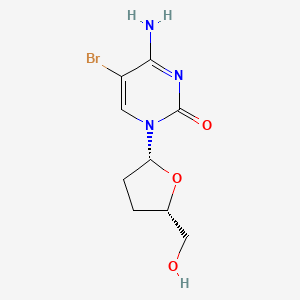
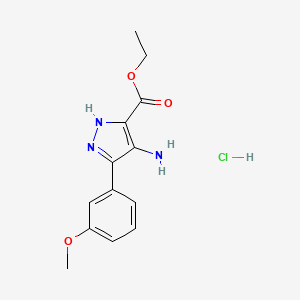

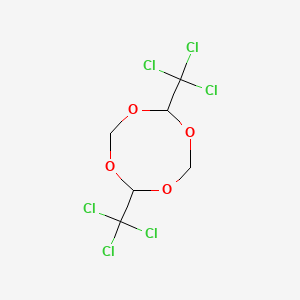
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
